N-(3-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide
Overview
Description
N-(3-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is an organic compound characterized by the presence of a nitrophenyl group, a phenylthio group, and a furan ring
Preparation Methods
The synthesis of N-(3-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a phenyl group followed by the introduction of a furan ring and a phenylthio group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
N-(3-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
N-(3-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which N-(3-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, the nitrophenyl group may interact with enzymes or receptors, leading to changes in cellular processes. The phenylthio group can also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
N-(3-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-(3-nitrophenyl)-2-furamide: Lacks the phenylthio group, which may result in different chemical and biological properties.
N-(3-nitrophenyl)-5-methyl-2-furamide: Contains a methyl group instead of a phenylthio group, potentially altering its reactivity and applications.
N-(4-nitrophenyl)-5-[(phenylthio)methyl]-2-furamide: The position of the nitro group can influence the compound’s chemical behavior and interactions.
Properties
IUPAC Name |
N-(3-nitrophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-18(19-13-5-4-6-14(11-13)20(22)23)17-10-9-15(24-17)12-25-16-7-2-1-3-8-16/h1-11H,12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVULULVZTJUPQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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